(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
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Overview
Description
(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine is a chiral compound with a complex structure that includes a benzimidazole ring, a methylthio group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methyl Group: The benzimidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propan-1-amine Moiety: This step involves the reaction of the methylated benzimidazole with a suitable halogenated propan-1-amine derivative under basic conditions.
Introduction of the Methylthio Group: The final step involves the substitution of a halogen atom on the propan-1-amine moiety with a methylthio group using a thiol reagent like methylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with DNA and proteins, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine: Lacks the methyl group on the benzimidazole ring.
(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(ethylthio)propan-1-amine: Has an ethylthio group instead of a methylthio group.
(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)butan-1-amine: Has a butan-1-amine moiety instead of a propan-1-amine moiety.
Uniqueness
(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine is unique due to the specific combination of its functional groups and chiral center, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S)-1-(1-methylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-15-11-6-4-3-5-10(11)14-12(15)9(13)7-8-16-2/h3-6,9H,7-8,13H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBGQXITHUXBBE-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CCSC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1[C@H](CCSC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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